molecular formula C13H17N3 B7933146 N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine

Cat. No.: B7933146
M. Wt: 215.29 g/mol
InChI Key: NMJNQTWQXNBGDO-UHFFFAOYSA-N
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Description

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine: is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline moiety attached to an ethane-1,2-diamine backbone, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine typically involves the following steps:

    Formation of Isoquinoline Derivative: Isoquinoline derivatives can be synthesized through various methods, including the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, and Pictet-Spengler reaction.

    Attachment of Ethane-1,2-diamine: The isoquinoline derivative is then reacted with ethane-1,2-diamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine is unique due to its specific combination of the isoquinoline ring and the ethane-1,2-diamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, biological studies, and industrial processes .

Biological Activity

N1-(Isoquinolin-1-ylmethyl)-N1-methylethane-1,2-diamine, also known by its CAS number 1353956-14-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an isoquinoline moiety linked to a methylethane-1,2-diamine framework. The structural formula can be represented as follows:

C12H16N2\text{C}_{12}\text{H}_{16}\text{N}_{2}

This structure is essential for understanding its interaction with biological targets.

This compound has been studied for various biological activities:

  • Inhibition of Hypoxia-Inducible Factor (HIF) : Recent studies revealed that derivatives of isoquinoline can inhibit HIF signaling pathways, which are crucial in conditions like rheumatoid arthritis (RA) and cancer. Specifically, compounds similar to this compound have shown promising results in reducing inflammation and angiogenesis associated with RA by blocking hypoxia-induced HIF-1α protein accumulation .
  • Neuroprotective Effects : Compounds related to isoquinoline structures have demonstrated neuroprotective properties. For example, studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline indicate that such compounds can inhibit dopamine metabolism and reduce cravings associated with substance abuse disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
HIF InhibitionBlocks HIF-1α accumulation
Anti-inflammatoryReduces inflammation in RA models
NeuroprotectionInhibits dopamine metabolism

Case Study 1: HIF Inhibition in Rheumatoid Arthritis

In a study focusing on RA, a derivative of this compound was tested for its ability to inhibit HIF signaling. The results indicated that the compound significantly decreased the inflammatory response and improved joint pathology in an adjuvant-induced arthritis rat model. The compound's IC50 value was determined to be 0.55 μM in luciferase reporter assays targeting HIF activity .

Case Study 2: Neuroprotective Effects

Another research effort investigated the effects of isoquinoline derivatives on cocaine-induced reinstatement in animal models. The study found that these compounds could effectively reduce the reinstatement of drug-seeking behavior by modulating neurotransmitter levels in critical brain regions such as the nucleus accumbens and striatum .

Properties

IUPAC Name

N'-(isoquinolin-1-ylmethyl)-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16(9-7-14)10-13-12-5-3-2-4-11(12)6-8-15-13/h2-6,8H,7,9-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNQTWQXNBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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